
Cyanidin 3-O-beta-D-glucoside 5-O-(6-coumaroyl-beta-D-glucoside)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyanidin 3-O-beta-D-glucoside 5-O-(6-coumaroyl-beta-D-glucoside) is an anthocyanidin glycoside.
Applications De Recherche Scientifique
Biomarker Potential
Cyanidin-3-glucoside, a closely related compound to Cyanidin 3-O-beta-D-glucoside 5-O-(6-coumaroyl-beta-D-glucoside), has been studied as a potential biomarker for anthocyanin-rich berry intake in human plasma and urine. It meets crucial criteria such as plausibility, dose-response, time response, stability, and analytical performance, making it a promising candidate for monitoring dietary intake of these phytonutrients (Sandoval-Ramírez et al., 2019).
Health Benefits
Cyanidin 3-O-galactoside (Cy3Gal), another similar compound, is recognized for its diverse health benefits. It's found in fruits like apples and berries and has been linked to various positive health outcomes. These include antioxidant properties, anti-inflammatory effects, anticancer activities, antidiabetic effects, cardiovascular and nervous system protection, and potential as a natural colorant in food packaging materials (Liang et al., 2021).
Metabolism and Biological Properties
The metabolism, absorption, and biological activities of cyanidins have been extensively reviewed. They are part of the anthocyanins, known for their vibrant color in fruits and flowers, and have an estimated daily intake of around 180 mg from natural sources. Their potential health benefits, including antioxidant and antimutagenic properties, have been highlighted, though further research is needed to fully understand their impact on human health and their metabolism when used therapeutically (Galvano et al., 2004).
Anticancer Potential
Cyanidin has been identified as a potential anticancer agent that can target various proliferative pathways. Its presence in pigmented leaves, fruits, and flowers, and its distribution in berries, apples, and oranges, make it a natural compound of interest. Cyanidin's anticancer activities against several cancer types, including breast, liver, lung, prostate, and thyroid cancer, have been explored. Its mechanism involves inhibiting and activating specific molecular pathways, suggesting a promising role in cancer treatment (Safdar et al., 2022).
Propriétés
Nom du produit |
Cyanidin 3-O-beta-D-glucoside 5-O-(6-coumaroyl-beta-D-glucoside) |
|---|---|
Formule moléculaire |
C36H37O18+ |
Poids moléculaire |
757.7 g/mol |
Nom IUPAC |
[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-7-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-5-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C36H36O18/c37-13-25-28(43)30(45)32(47)36(53-25)52-24-12-19-22(50-34(24)16-4-7-20(40)21(41)9-16)10-18(39)11-23(19)51-35-33(48)31(46)29(44)26(54-35)14-49-27(42)8-3-15-1-5-17(38)6-2-15/h1-12,25-26,28-33,35-37,43-48H,13-14H2,(H3-,38,39,40,41,42)/p+1/t25-,26-,28-,29-,30+,31+,32-,33-,35-,36-/m1/s1 |
Clé InChI |
NHTJKRAGLGHCLR-AQAMAIGXSA-O |
SMILES isomérique |
C1=CC(=CC=C1/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=CC4=[O+]C(=C(C=C34)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O)O |
SMILES canonique |
C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=CC(=CC4=[O+]C(=C(C=C34)OC5C(C(C(C(O5)CO)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



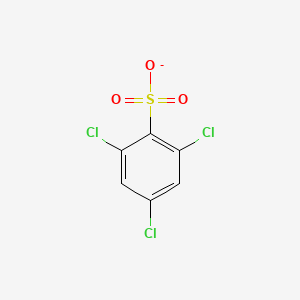


![(1S,2R,10Z,16S,23Z,27R)-5,18-diazapentacyclo[12.12.1.11,5.02,16.018,27]octacosa-10,14,23-triene](/img/structure/B1261913.png)

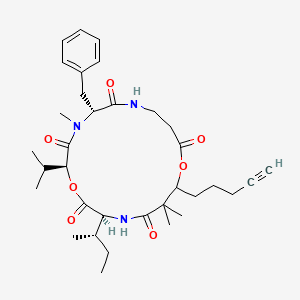
![N~6~-{[(2s,3s)-3-Methyl-3,4-Dihydro-2h-Pyrrol-2-Yl]carbonyl}-L-Lysine](/img/structure/B1261918.png)
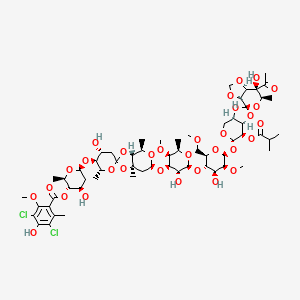
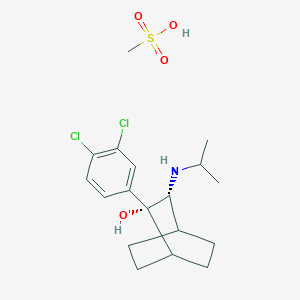
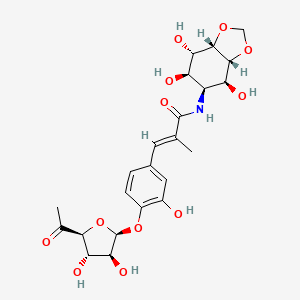
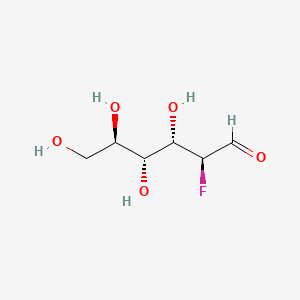
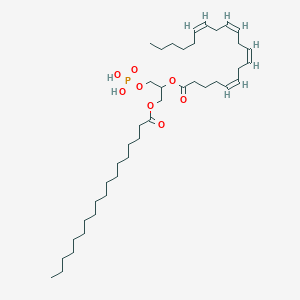
![[(8R,9S,10S,13S,14S)-3-acetyloxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B1261926.png)
![1-[(3R,5S,8R,9S,10S,13S,14S,17S)-3-Hydroxy-10,13-dimethyl-3-(trifluoromethyl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B1261927.png)